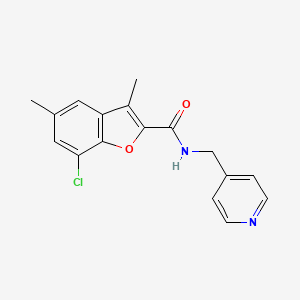
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes.
Wirkmechanismus
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII selectively inhibits 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen synthesis, gene expression, and apoptosis. 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII binds to the ATP-binding site of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its selectivity for 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, which minimizes off-target effects. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its relatively low potency, which may limit its therapeutic efficacy in certain diseases.
Zukünftige Richtungen
There are several future directions for the use of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII. One potential application is in the treatment of cancer, where 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII may be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII may be useful in the treatment of neurodegenerative disorders, where it may be used to improve cognitive function and protect neurons from cell death. Finally, further studies are needed to optimize the potency and selectivity of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII for its potential therapeutic applications.
Conclusion
In conclusion, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is a small molecule compound that has been extensively studied for its potential therapeutic applications. It selectively inhibits 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, leading to the inhibition of downstream signaling pathways and the observed therapeutic effects. 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. While 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has several advantages for lab experiments, further studies are needed to optimize its potency and selectivity for its potential therapeutic applications.
Synthesemethoden
The synthesis of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII involves several steps, including the preparation of the starting materials, reaction with appropriate reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Wissenschaftliche Forschungsanwendungen
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function. In diabetes, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
7-chloro-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10-7-13-11(2)15(22-16(13)14(18)8-10)17(21)20-9-12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSDUSOUXYIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

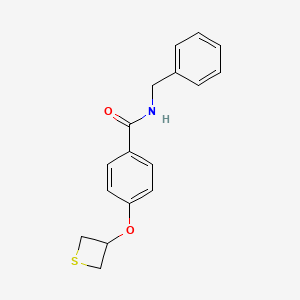
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)
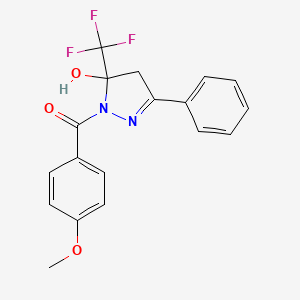
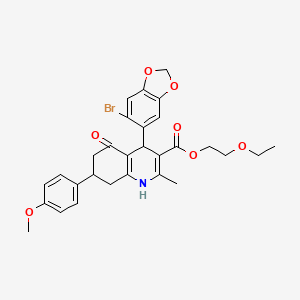
![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)
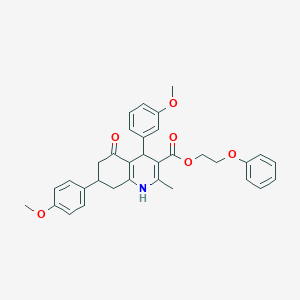
![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)